7beta-Hydroxy cholesterol 3beta-acetate
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Overview
Description
7beta-Hydroxy cholesterol 3beta-acetate is a biochemical compound with the molecular formula C29H48O3 and a molecular weight of 444.69. It is a derivative of cholesterol, specifically modified to include a hydroxyl group at the 7beta position and an acetate group at the 3beta position . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7beta-Hydroxy cholesterol 3beta-acetate typically involves the enzymatic hydroxylation of 3beta-cholesterol acetate. The process includes dissolving 3beta-cholesterol acetate in a cosolvent and then subjecting it to hydroxylation using specific enzymes . The reaction conditions are carefully controlled to ensure the selective hydroxylation at the 7beta position.
Industrial Production Methods: Industrial production of this compound can be challenging due to the complexity of the synthesis and the need for precise reaction conditions. advancements in enzymatic processes have made it possible to produce this compound on a larger scale, minimizing environmental pollution and simplifying the synthesis operations .
Chemical Reactions Analysis
Types of Reactions: 7beta-Hydroxy cholesterol 3beta-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group at the 7beta position.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, potentially converting the acetate group back to a hydroxyl group.
Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions to replace the acetate group with other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7beta-Hydroxy cholesterol 3beta-acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7beta-Hydroxy cholesterol 3beta-acetate involves its interaction with various molecular targets and pathways:
Cholesterol Metabolism: The compound acts as a cholesterol-regulating agent by inhibiting the activity of enzymes such as HMG-CoA reductase, which is responsible for cholesterol synthesis.
Enzyme Modulation: It modulates the activity of several other enzymes, including cholesterol ester transfer protein, acyl-CoA:cholesterol acyltransferase, and lecithin cholesterol acyltransferase.
Cellular Effects: The compound’s effects on cellular processes include influencing membrane fluidity, cell differentiation, and apoptosis.
Comparison with Similar Compounds
7beta-Hydroxy cholesterol: This compound is similar in structure but lacks the acetate group at the 3beta position.
3beta-Hydroxycholest-5-en-7-one: Another related compound, differing by the presence of a ketone group instead of a hydroxyl group at the 7beta position.
Uniqueness: 7beta-Hydroxy cholesterol 3beta-acetate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its combination of hydroxyl and acetate groups makes it a valuable intermediate in the synthesis of various cholesterol derivatives and oxysterols .
Properties
IUPAC Name |
[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(32-20(4)30)16-21(28)17-26(27)31/h17-19,22-27,31H,7-16H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSNTERZEKNKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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